molecular formula C22H20N2O B3002747 (8Z)-9,9-dimethyl-8-[(phenylamino)methylidene]-7,8,9,10-tetrahydrophenanthridin-7-one CAS No. 866134-10-3

(8Z)-9,9-dimethyl-8-[(phenylamino)methylidene]-7,8,9,10-tetrahydrophenanthridin-7-one

Cat. No.: B3002747
CAS No.: 866134-10-3
M. Wt: 328.415
InChI Key: NANPUBKBFXXSLH-XMHGGMMESA-N
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Description

(8Z)-9,9-dimethyl-8-[(phenylamino)methylidene]-7,8,9,10-tetrahydrophenanthridin-7-one is a chemical compound for research and development purposes. Its specific biological activity, mechanism of action, and primary research applications are currently under investigation. Researchers can utilize this compound as a reference standard or as a building block in medicinal chemistry and drug discovery projects. It is provided as a solid and should be stored according to the specified conditions on the certificate of analysis to maintain stability and purity. This product is intended for laboratory research by trained professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for use in humans.

Properties

IUPAC Name

(8Z)-8-(anilinomethylidene)-9,9-dimethyl-10H-phenanthridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O/c1-22(2)12-17-16-10-6-7-11-20(16)24-13-18(17)21(25)19(22)14-23-15-8-4-3-5-9-15/h3-11,13-14,23H,12H2,1-2H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANPUBKBFXXSLH-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=NC3=CC=CC=C23)C(=O)C1=CNC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1(CC2=C(C=NC3=CC=CC=C23)C(=O)/C1=C\NC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8Z)-9,9-dimethyl-8-[(phenylamino)methylidene]-7,8,9,10-tetrahydrophenanthridin-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydrophenanthridinone Core: This step involves the cyclization of a suitable precursor to form the tetrahydrophenanthridinone core. Reaction conditions often include the use of strong acids or bases as catalysts.

    Introduction of the Phenylamino Group: The phenylamino group is introduced through a nucleophilic substitution reaction. Common reagents include aniline derivatives and appropriate leaving groups.

    Formation of the Methylidene Group: The final step involves the formation of the methylidene group through a condensation reaction, often using aldehydes or ketones as starting materials.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

(8Z)-9,9-dimethyl-8-[(phenylamino)methylidene]-7,8,9,10-tetrahydrophenanthridin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The phenylamino group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides, acidic or basic catalysts.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced analogs with fewer double bonds or additional hydrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the phenylamino group.

Scientific Research Applications

(8Z)-9,9-dimethyl-8-[(phenylamino)methylidene]-7,8,9,10-tetrahydrophenanthridin-7-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (8Z)-9,9-dimethyl-8-[(phenylamino)methylidene]-7,8,9,10-tetrahydrophenanthridin-7-one involves its interaction with specific molecular targets and pathways. The phenylamino group can interact with biological macromolecules, leading to changes in their function. Additionally, the tetrahydrophenanthridinone core can interact with cellular receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of “(8Z)-9,9-dimethyl-8-[(phenylamino)methylidene]-7,8,9,10-tetrahydrophenanthridin-7-one,” we compare it with structurally or functionally related compounds from recent literature and patents.

Structural Analogues with Spiro or Polycyclic Frameworks

describes 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione, a spirocyclic compound with a benzothiazole substituent. Key comparisons include:

Feature Target Compound Spiro-Benzothiazole Derivative
Core Structure Phenanthridinone Spiro[4.5]decane-6,10-dione
Key Substituents Dimethyl, phenylamino-methylidene Benzothiazolyl, dimethylamino-phenyl
Electronic Effects Electron-rich phenylamino group enhances π-interactions Benzothiazole provides electron-withdrawing character
Applications Potential DNA intercalation/kinase inhibition Used in organic synthesis for cyclization reactions

The phenanthridinone core of the target compound offers planar aromaticity advantageous for DNA binding, whereas the spiro structure in enables conformational rigidity, favoring selective reactivity in cycloadditions .

Halogenated Heterocyclic Compounds

highlights 6-bromo-8-cyclopentyl-5-methyl-2-chloro-8H-pyrido[2,3-d]pyrimidin-7-one, a brominated pyridopyrimidinone. Comparisons focus on functional group impacts:

Feature Target Compound Brominated Pyridopyrimidinone
Core Structure Phenanthridinone Pyrido[2,3-d]pyrimidinone
Substituents Non-halogenated (dimethyl, phenylamino) Halogenated (Br, Cl), cyclopentyl, methyl
Synthesis Likely involves Schiff base formation Bromination via Br₂ in organic solvents
Purity Challenges Steric hindrance may complicate purification High purity (>99.4%) achieved via solvent optimization

Halogen atoms in the pyridopyrimidinone enhance electrophilicity and bioactivity, whereas the target compound’s phenylamino group prioritizes hydrogen bonding.

Mechanistic and Reactivity Contrasts

  • Cyclization Pathways: The target compound’s synthesis likely involves a Schiff base intermediate (phenylamino-methylidene), whereas ’s spiro derivatives form via oxa-aza spirocyclization .
  • Solubility: The dimethyl group in the target compound reduces polarity compared to the hydroxylated analogues in , which exhibit improved aqueous solubility due to phenolic -OH groups .

Biological Activity

The compound (8Z)-9,9-dimethyl-8-[(phenylamino)methylidene]-7,8,9,10-tetrahydrophenanthridin-7-one is a phenanthridine derivative that has garnered attention for its potential biological activities. Phenanthridine derivatives are known for their diverse pharmacological properties, including anti-cancer, anti-viral, and anti-parasitic activities. This article reviews the biological activity of this specific compound based on recent studies and research findings.

Chemical Structure

The chemical structure of the compound is characterized by a phenanthridine core with specific substitutions that may influence its biological activity:

  • Molecular Formula : C₁₄H₁₅N₃O
  • Molecular Weight : 241.29 g/mol

1. Antiviral Activity

Research indicates that phenanthridine derivatives can inhibit the activity of viral enzymes. For instance, studies have shown that certain phenanthridine derivatives inhibit HIV-1 protease, a crucial enzyme in the HIV life cycle. Molecular docking simulations suggest that these compounds restrict substrate access to the active site of the enzyme . The potential for this compound to act similarly warrants investigation.

2. Antiparasitic Activity

Phenanthridine compounds have demonstrated significant activity against various parasitic infections. For example, they have shown efficacy against Leishmania and Trypanosoma species by targeting specific metabolic pathways essential for parasite survival . The compound's ability to disrupt these pathways could be attributed to its structural features that allow interaction with critical enzymes.

In Vitro Studies

In vitro assays are crucial for determining the biological activity of new compounds. The following table summarizes findings from relevant studies on related phenanthridine derivatives:

Compound NameTarget Organism/Cell LineIC50 (µM)Mechanism of Action
3,3,9,9-tetramethyl-3,4,9,10-tetrahydro-2H...HIV-1 Protease36Inhibition of enzymatic activity
PlumbaginLeishmania<10Allosteric inhibition of trypanothione reductase
Diethyl 2-((phenylamino)methylene)malonateVarious Cancer Cell Lines25Intercalation with DNA and inhibition of cell growth

Case Study 1: Antiviral Properties

A study evaluating the antiviral effects of phenanthridine derivatives found that specific substitutions on the phenanthridine ring enhanced binding affinity to HIV protease. This suggests that similar modifications in this compound could improve its efficacy as an antiviral agent.

Case Study 2: Antiparasitic Efficacy

In another study focusing on antiparasitic activity, derivatives with structural similarities to our compound were tested against Leishmania and showed promising results with IC50 values below 10 µM. These findings support further exploration of this compound for its potential use in treating tropical diseases.

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